Cas no 84100-51-6 (4-(methylamino)piperidine-4-carboxamide)

4-(methylamino)piperidine-4-carboxamide structure
84100-51-6 structure
Product Name:4-(methylamino)piperidine-4-carboxamide
CAS No:84100-51-6
MF:C7H15N3O
MW:157.213501214981
MDL:MFCD00085537
CID:727493
PubChem ID:96474
Update Time:2025-07-21

4-(methylamino)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 4-(methylamino)-4-Piperidinecarboxamide
    • 4-(methylamino)piperidine-4-carboxamide
    • 4-CARBAMOYL-4-METHYLAMINOPIPERIDINE
    • 4-Piperidinecarboxamide,4-(methylamino)-
    • Einecs 282-131-5
    • 84100-51-6
    • 5V65L8VP3R
    • 5061-11-0
    • CHEMBL1598604
    • EN300-2966589
    • FWHRLKTXFMRLDV-UHFFFAOYSA-N
    • NS00038407
    • 4-Piperidinecarboxamide, 4-(methylamino)-
    • NSC 75846
    • SMR000528337
    • MLS000736823
    • SCHEMBL807124
    • NCGC00246871-01
    • AKOS010493790
    • DTXSID20232982
    • NSC75846
    • NSC-75846
    • FT-0617955
    • MDL: MFCD00085537
    • Inchi: 1S/C7H15N3O/c1-9-7(6(8)11)2-4-10-5-3-7/h9-10H,2-5H2,1H3,(H2,8,11)
    • InChI Key: FWHRLKTXFMRLDV-UHFFFAOYSA-N
    • SMILES: O=C(C1(CCNCC1)NC)N

Computed Properties

  • Exact Mass: 157.12200
  • Monoisotopic Mass: 157.122
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 152
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.3
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • Density: 1.1
  • Boiling Point: 342°C at 760 mmHg
  • Flash Point: 160.7°C
  • Refractive Index: 1.52
  • PSA: 67.15000
  • LogP: 0.23330

4-(methylamino)piperidine-4-carboxamide Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-(methylamino)piperidine-4-carboxamide

Introduction to 4-(methylamino)piperidine-4-carboxamide (CAS No. 84100-51-6)

4-(methylamino)piperidine-4-carboxamide, identified by its Chemical Abstracts Service (CAS) number 84100-51-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This piperidine derivative has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel therapeutic agents. The compound’s unique chemical properties, including its amide and methylamino functional groups, contribute to its potential applications in drug design and synthesis.

The piperidine core is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to mimic the conformational flexibility of natural amino acids. This feature enhances the compound’s binding affinity to biological targets, making it an attractive choice for medicinal chemists. The presence of the methylamino group at the 4-position further modulates the electronic and steric properties of the molecule, allowing for fine-tuning of its pharmacological activity.

In recent years, there has been a surge in research focusing on piperidine derivatives as key components in drug discovery. These compounds have been explored for their roles in treating a variety of diseases, including neurological disorders, infectious diseases, and cancer. The amide functionality in 4-(methylamino)piperidine-4-carboxamide provides a site for further chemical modification, enabling the synthesis of more complex and potent derivatives.

One of the most compelling aspects of 4-(methylamino)piperidine-4-carboxamide is its potential as a building block for peptidomimetics. Peptidomimetics are designed to mimic the biological activity of natural peptides while avoiding their limitations, such as poor bioavailability and susceptibility to enzymatic degradation. The piperidine ring in this compound can serve as a mimic for proline or other cyclic amino acids, facilitating the development of peptidomimetic drugs with improved pharmacokinetic profiles.

Recent studies have highlighted the importance of 4-(methylamino)piperidine-4-carboxamide in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways and are often implicated in various diseases, particularly cancer. By targeting specific kinases, inhibitors can disrupt aberrant signaling pathways that contribute to disease progression. The structural features of 4-(methylamino)piperidine-4-carboxamide make it an excellent candidate for designing kinase inhibitors with high selectivity and efficacy.

The synthesis of 4-(methylamino)piperidine-4-carboxamide typically involves multi-step organic reactions, starting from readily available precursors such as piperidine and methylamine derivatives. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to enhance yield and purity. These synthetic approaches not only facilitate the production of 4-(methylamino)piperidine-4-carboxamide but also provide insights into developing scalable processes for other piperidine-based compounds.

The pharmacological profile of 4-(methylamino)piperidine-4-carboxamide has been extensively studied in preclinical models. Initial investigations have shown that this compound exhibits promising activities against various biological targets. For instance, it has demonstrated inhibitory effects on certain enzymes involved in cancer cell proliferation and survival. Additionally, preclinical data suggest that 4-(methylamino)piperidine-4-carboxamide may have neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases.

The development of novel drug candidates often involves structure-activity relationship (SAR) studies to optimize potency and selectivity. In the case of 4-(methylamino)piperidine-4-carboxamide, modifications such as varying substituents on the piperidine ring or introducing additional functional groups have been explored to enhance its pharmacological properties. These studies provide valuable insights into designing more effective derivatives with improved therapeutic outcomes.

The role of computational chemistry and molecular modeling has been instrumental in understanding the interactions between 4-(methylamino)piperidine-4-carboxamide and biological targets. By employing techniques such as docking simulations and molecular dynamics studies, researchers can predict binding affinities and identify key interactions that contribute to the compound’s biological activity. These computational approaches complement experimental studies and accelerate the drug discovery process.

In conclusion, 4-(methylamino)piperidine-4-carboxamide (CAS No. 84100-51-6) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an excellent scaffold for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development.

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